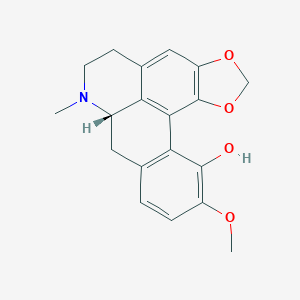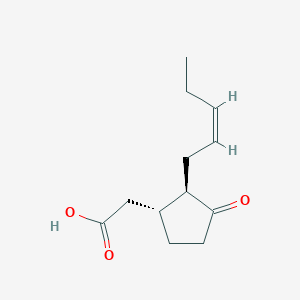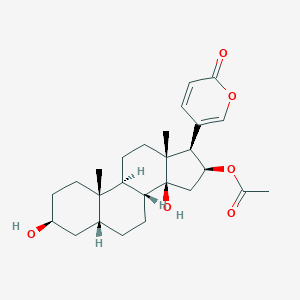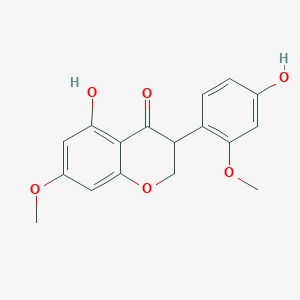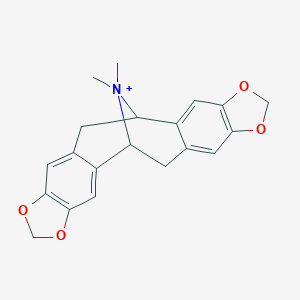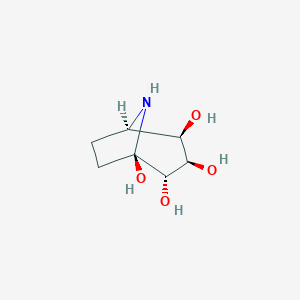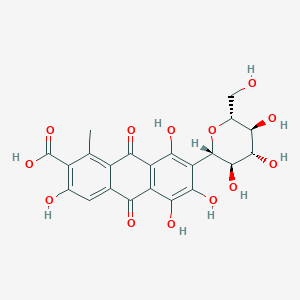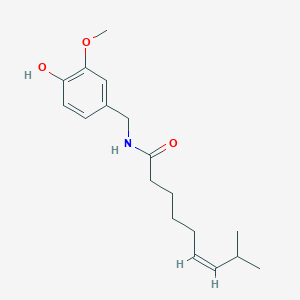
Chrysanthellin A
Übersicht
Beschreibung
Chrysanthellin A is a compound found in the plant Chrysanthemum indicum. It is a polyphenol compound belonging to the class of flavonoids and is known for its pharmacological effects. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties. It has been studied for its potential beneficial effects in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases.
Wissenschaftliche Forschungsanwendungen
Hämolytische Aktivität
Chrysanthellin A wurde auf seine hämolytische Aktivität untersucht, die sich auf seine Fähigkeit bezieht, den Bruch von roten Blutkörperchen zu verursachen . Diese Eigenschaft ist im Bereich der biomedizinischen Forschung von Bedeutung, insbesondere bei der Entwicklung von Medikamenten und Therapeutika. Die hämolytische Aktivität von this compound ist stark, was es zu einem interessanten Objekt macht, um die Struktur-Aktivitäts-Beziehungen von Triterpensaponinen und Sapogeninen zu verstehen .
Interaktion mit Zellmembranen
Die amphiphile Eigenschaft von this compound ermöglicht es ihm, mit Zellmembranen als oberflächenaktives Molekül zu interagieren . Diese Interaktion kann die Membran stören, was ein entscheidender Aspekt bei der Erforschung der Zellbiologie und Pharmakologie ist .
Potenzieller Zytotoxizitätsindikator
Hämolytische Aktivität stellt einen guten Indikator für die Zytotoxizität gegenüber gesunden Erythrozyten dar . Daher könnte die hämolytische Aktivität von this compound als Indikator für seine potenziellen zytotoxischen Wirkungen verwendet werden, was bei der Bewertung der Arzneimittelsicherheit wichtig ist .
Interaktion mit Cholesterin
Es wurde vermutet, dass this compound mit Cholesterin in den Membranen von Erythrozyten interagiert und Poren bildet, die die Membran destabilisieren . Diese Interaktion könnte bei der Erforschung von cholesterinbedingten Krankheiten und der Entwicklung verwandter Behandlungen von Bedeutung sein .
Massenspektrometrische Studien
This compound wurde in Massenspektrometrischen Studien verwendet, um seine chemische Struktur und Eigenschaften zu verstehen . Diese Studien sind im Bereich der analytischen Chemie von entscheidender Bedeutung und können bei der Entwicklung von Methoden zur Identifizierung und Quantifizierung von this compound in verschiedenen Proben helfen <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024"
Wirkmechanismus
Target of Action
Chrysanthellin A, a saponin-based compound derived from the extract of Chrysanthellum americanum , primarily targets cell membranes . The amphiphilic properties of saponins, including this compound, enable them to interact with cell membranes as surface-active molecules .
Mode of Action
This compound interacts with its targets, the cell membranes, and disrupts them . It has been hypothesized that saponins, including this compound, interact with cholesterol in the membranes of erythrocytes, forming pores that destabilize the membrane .
Biochemical Pathways
The disruption of cell membranes by this compound affects the integrity and function of the cells, leading to hemolysis . Hemolysis refers to the rupture of red blood cells and the release of their contents into surrounding fluid. This process is part of the biochemical pathway affected by this compound .
Pharmacokinetics
The mass spectrum of this compound has been recorded, which could be useful for future pharmacokinetic studies .
Result of Action
The primary molecular and cellular effect of this compound’s action is the hemolysis of erythrocytes . This effect is due to the interaction of this compound with cholesterol in the cell membranes, leading to the formation of pores and subsequent destabilization of the membrane .
Action Environment
The properties of saponins, including this compound, suggest that factors such as ph, temperature, and the presence of other compounds could potentially influence their action .
Eigenschaften
IUPAC Name |
[3-[5-[3,5-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H94O25/c1-23-34(63)37(66)40(69)48(76-23)81-45-28(61)22-74-47(43(45)72)80-44-24(2)77-49(42(71)39(44)68)82-46-35(64)27(60)21-75-51(46)83-52(73)58-17-16-53(3,4)18-26(58)25-10-11-31-55(7)14-13-33(79-50-41(70)38(67)36(65)29(20-59)78-50)54(5,6)30(55)12-15-56(31,8)57(25,9)19-32(58)62/h10,23-24,26-51,59-72H,11-22H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBEZGTWSSFFKNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(COC(C2O)OC3C(OC(C(C3O)O)OC4C(C(COC4OC(=O)C56CCC(CC5C7=CCC8C9(CCC(C(C9CCC8(C7(CC6O)C)C)(C)C)OC1C(C(C(C(O1)CO)O)O)O)C)(C)C)O)O)C)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H94O25 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801098866 | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1191.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73039-13-1 | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73039-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chrysantellin A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073039131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-6-Deoxy-α-L-mannopyranosyl-(1→3)-O-β-D-xylopyranosyl-(1→4)-O-6-deoxy-α-L-mannopyranosyl-(1→2)-α-D-xylopyranosyl (3β,16α)-3-(β-D-glucopyranosyloxy)-16-hydroxyolean-12-en-28-oate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801098866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Olean-12-en-28-oic acid, 3-(β-d-glucopyranosyloxy)-16-hydroxy-, O-6-deoxy-α-l-mannopyranosyl-(1→3)-O-β-d-xylopyranosyl-(1→4)-O-6-deoxy-α-l-mannopyranosyl-(1→2)-α-d-xylopyranosyl ester, (3β,16α)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.202 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: The research mentions Chrysanthellin A as part of a multi-molecule composition for impacting lipid and carbohydrate metabolism. What is already known about this compound's potential effects on these metabolic processes?
A1: Unfortunately, the provided research [] primarily focuses on the composition itself and doesn't delve into specific mechanisms of action for individual components like this compound. Further research is needed to elucidate its specific contributions to the observed effects on lipid and carbohydrate metabolism. Investigating its potential interactions with metabolic pathways, enzymes, or signaling molecules could provide valuable insights.
Q2: Given the inclusion of this compound in a composition targeting metabolic disorders, are there any known structural features of this molecule that might hint at its potential role in these processes?
A2: While the research [] doesn't directly address this compound's structure-activity relationship in this context, it's a valid avenue for further investigation. Examining whether this compound shares structural motifs with known regulators of lipid or carbohydrate metabolism could provide clues. Additionally, exploring if it interacts with receptors or enzymes involved in these processes could shed light on its potential role within the proposed composition.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


